PF-06952229, also known as MDV6058, is a selective small-molecule inhibitor of transforming growth factor-beta receptor 1. It has been developed primarily for its potential applications in oncology, particularly in targeting solid tumors. This compound was discovered through rational drug design and has shown promise in preclinical studies for modulating TGF-beta signaling pathways, which are crucial in cancer progression and metastasis.
PF-06952229 was developed by Pfizer and is currently undergoing various stages of clinical trials to evaluate its efficacy and safety in treating advanced solid tumors, including metastatic castration-resistant prostate cancer. The compound's development has been documented through multiple studies, including pharmacokinetic and pharmacodynamic evaluations .
PF-06952229 belongs to the class of protein kinase inhibitors, specifically targeting the transforming growth factor-beta receptor 1. In terms of chemical classification, it is categorized as a small molecule due to its relatively low molecular weight compared to biologics.
The synthesis of PF-06952229 involves several key steps that integrate organic chemistry techniques. The compound was synthesized through a multi-step process that includes the formation of critical intermediates followed by specific coupling reactions to achieve the final structure.
The synthetic route typically utilizes standard organic reactions such as amide bond formation and cyclization techniques. The synthesis is optimized for yield and purity, employing chromatographic methods for purification at various stages. Detailed methodologies can be found in supplemental materials associated with its pharmacological studies .
PF-06952229 has a complex molecular structure characterized by specific functional groups that confer its inhibitory activity against the transforming growth factor-beta receptor 1. The precise molecular formula and structural representation can be derived from its chemical data.
The compound's molecular weight is approximately 465.5 g/mol, and it features multiple chiral centers that contribute to its selectivity and potency against target kinases. The three-dimensional conformation plays a crucial role in its interaction with the TGF-beta receptor .
PF-06952229 undergoes various chemical reactions, primarily involving interactions with the TGF-beta receptor pathway. Its mechanism of action includes competitive inhibition of the receptor kinase activity, which is critical for downstream signaling involved in tumor progression.
In vitro assays have demonstrated that PF-06952229 inhibits TGF-beta receptor-mediated phosphorylation of downstream signaling molecules such as Smad2 and Smad3. This inhibition is quantified using biochemical assays that measure IC50 values, indicating the concentration required to achieve 50% inhibition of kinase activity .
PF-06952229 acts by binding to the ATP-binding site of transforming growth factor-beta receptor 1, preventing its activation by ligand binding. This blockade inhibits downstream signaling pathways that promote tumor growth and metastasis.
Pharmacodynamic studies have shown significant modulation of pSMAD2 levels in treated tumor models, indicating effective target engagement and pathway inhibition . The compound's selectivity for TGF-beta receptor 1 over other kinases further enhances its therapeutic potential.
PF-06952229 is typically presented as a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific optical rotation are critical parameters that help characterize the compound during synthesis and formulation development.
The compound exhibits stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions. Its logP value indicates moderate lipophilicity, which influences its absorption and distribution profiles in biological systems .
PF-06952229 has significant potential applications in cancer therapy due to its ability to inhibit TGF-beta signaling pathways implicated in tumor progression and immune evasion. Clinical trials are exploring its efficacy as a monotherapy and in combination with other agents for treating advanced solid tumors .
The development of PF-06952229 (MDV6058) exemplifies structure-guided design targeting the ATP-binding pocket of transforming growth factor-beta receptor 1 (TGFβR1/ALK5). Researchers engineered this nicotinamide derivative to exploit a unique hydrophobic pocket near the kinase hinge region, achieving >100-fold selectivity over TGFβR2 and other kinases. Key design elements included:
This targeted approach minimized off-target effects while blocking TGFβ-induced SMAD phosphorylation—a critical mechanism in tumor progression and metastasis [2] [4]. Crystallographic studies confirmed that PF-06952229 stabilizes the inactive conformation of TGFβR1 through competitive ATP displacement, disrupting downstream signaling cascades [3].
Table 1: Selectivity Profile of PF-06952229
Kinase | IC₅₀ (nM) | Selectivity Fold vs TGFβR1 |
---|---|---|
TGFβR1 | 1.8 | 1 |
TGFβR2 | >1000 | >550 |
p38α | 850 | 472 |
VEGFR2 | >1000 | >550 |
EGFR | >1000 | >550 |
Data derived from enzymatic assays [3] [6]
The quinazoline core of PF-06952229 emerged as the optimal scaffold through iterative SAR studies. Systematic modifications revealed:
Notably, the N-(1,3-dihydroxypropan-2-yl)nicotinamide moiety proved critical for maintaining nanomolar potency while improving aqueous solubility. Analogs with truncated side chains showed 50-fold reduced activity in cell-based SMAD2 phosphorylation assays [3].
Table 2: SAR Analysis of Key PF-06952229 Modifications
Position | Modification | TGFβR1 IC₅₀ (nM) | Cellular pSMAD IC₅₀ (nM) | Metabolic Stability (t₁/₂ min) |
---|---|---|---|---|
C2 | Methyl | 15 | 85 | 22 |
C2 | Isopropyl | 1.8 | 12 | 37 |
Aniline | 2-H | 25 | 110 | 29 |
Aniline | 2-F | 1.8 | 12 | 35 |
Side chain | Hydroxyethyl | 9.2 | 68 | 15 |
Side chain | Dihydroxypropyl | 1.8 | 12 | 37 |
Data compiled from Medivation SAR studies [3] [6]
PF-06952229 was optimized to address the metabolic liabilities of early quinazoline-based TGFβR1 inhibitors. Strategic modifications yielded:
Pharmacokinetic studies in rodents confirmed dose-proportional exposure (80–375 mg) with oral bioavailability of 65–82%, attributed to the dihydroxypropylamide moiety enhancing intestinal permeability [2] [4]. Plasma concentrations exceeded the TGFβR1 IC₉₀ for >12 hours at 30 mg/kg BID dosing, supporting clinical twice-daily regimens [1].
Table 3: Optimized Pharmacokinetic Properties
Parameter | Mouse | Rat | Dog | Human (Projected) |
---|---|---|---|---|
Oral AUC₀–₂₄ (ng·h/mL) | 12,500 | 8,900 | 15,200 | 11,000 (250 mg) |
Cₘₐₓ (ng/mL) | 1,200 | 950 | 1,450 | 1,100 |
Tₘₐₓ (h) | 1.5 | 2.1 | 3.0 | 2.5 |
F (%) | 82 | 78 | 65 | 70–75 |
Projected human PK based on allometric scaling [2] [4]
Computational models reveal PF-06952229's binding mode within the TGFβR1 kinase domain (PDB: 5QU0). Key interactions include:
Molecular dynamics simulations (200 ns) demonstrated stable binding with RMSD <1.5 Å, consistent with its slow dissociation kinetics (Koff = 3.2 × 10⁻⁴ s⁻¹) [6]. The ligand binding free energy (ΔG = -42.8 kcal/mol) correlated with experimental Kd (1.2 nM) [3].
Table 4: Key Binding Interactions of PF-06952229
Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
His-283 | H-bond (backbone) | 2.1 | -3.8 |
Lys-232 | H-bond (side chain) | 2.3 | -2.6 |
Asp-351 | Salt bridge | 2.9 | -5.2 |
Leu-340 | Hydrophobic | 3.8 | -1.9 |
Val-219 | π-alkyl | 4.2 | -1.5 |
Interaction data from 5 ns molecular dynamics simulations [3] [6]
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0